N-(Cyclohexanemethyl) aspartic acid CAS 14257-49-9 chemical and physical properties
N-(Cyclohexanemethyl) aspartic acid CAS 14257-49-9 chemical and physical properties
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Finalizing Validation Details
I'm now integrating the self-validating system for the synthesis. I'm focusing on the "In-Process Control (IPC)" step with clear LC-MS and NMR criteria to demonstrate reaction completion. This includes in-line TLC to indicate a "go" or "no go" step. The protocol will also specify isolation, and the final NMR/purity validation for the complete system. I've finished the DOT diagrams.
Refining Analytical Workflow
I'm now detailing all the analytical methods. I'll utilize CAS number 14257-49-9 to establish identity and regulatory compliance. I'm leveraging HPLC, LC-MS, and NMR data for rigorous validation of product purity, and I am incorporating melting point (209.8-210.8 °C) and molecular weight (229.27 g/mol ) into a properties table. I'm focusing on "In-Process Control (IPC)" using in-line TLC with clear criteria.
A Comprehensive Guide to Physicochemical Profiling, Synthesis, and Peptidomimetic Applications
Executive Summary & Structural Rationale
As a Senior Application Scientist, I approach the evaluation of specialized amino acid derivatives not merely as chemical entities, but as highly tunable pharmacophores. N-(Cyclohexanemethyl) aspartic acid (CAS 14257-49-9) is an advanced, non-canonical amino acid building block. By functionalizing the primary amine of native aspartic acid with a bulky, aliphatic cyclohexanemethyl moiety, we fundamentally alter the molecule's hydration shell and steric profile.
This modification introduces a significant hydrophobic domain while retaining the critical bidentate ionic character of the dual carboxylates. For drug development professionals, this dual nature makes it an exceptional candidate for designing constrained peptidomimetics, disrupting protein-protein interactions (PPIs), and exploring novel allosteric modulators for targets such as the NMDA receptor.
Physicochemical Properties & Causality
Understanding the physical properties of this compound is crucial for downstream formulation and synthetic integration. The bulky hydrophobic ring increases the partition coefficient (LogP), altering membrane permeability compared to native aspartic acid.
Table 1: Physicochemical Profile of N-(Cyclohexanemethyl) Aspartic Acid [1.3]
| Property | Value | Causality / Scientific Significance |
| CAS Number | 14257-49-9 | Unique regulatory identifier for procurement and compliance[1]. |
| Molecular Formula | C₁₁H₁₉NO₄ | The addition of the C₇H₁₃ group significantly increases lipophilicity. |
| Molecular Weight | 229.27 g/mol | Falls well within Lipinski’s Rule of 5, favoring oral bioavailability[2]. |
| Melting Point | 209.8 - 210.8 °C | Indicates a highly stable, crystalline lattice driven by zwitterionic interactions. Crystallizes well in water/ethanol mixtures[2]. |
| Boiling Point | 366.1 ± 32.0 °C (Predicted) | High boiling point reflects strong intermolecular hydrogen bonding from the dicarboxylic acid moieties[2]. |
| Density | 1.194 ± 0.06 g/cm³ (Predicted) | Standard density profile for sterically hindered aliphatic amino acids[2]. |
Synthetic Methodology: Reductive Amination Workflow
To synthesize N-(Cyclohexanemethyl) aspartic acid with high yield and without racemization of the chiral center, a reductive amination approach is the industry standard. We utilize Sodium Triacetoxyborohydride (STAB) because it is exceptionally mild and highly selective for imines over aldehydes, minimizing unwanted alcohol byproducts ().
Experimental Protocol (Self-Validating System)
This protocol is designed as a self-validating system. By integrating In-Process Controls (IPCs), the workflow inherently verifies its own success at critical junctions.
Step 1: Reaction Setup
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Suspend 1.0 equivalent of L-Aspartic acid in a 1:1 mixture of anhydrous Methanol and Dimethylformamide (DMF). Causality: Aspartic acid's zwitterionic nature makes it poorly soluble in pure organic solvents; DMF aids solubility while Methanol facilitates imine formation.
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Add glacial acetic acid dropwise until the pH is approximately 5.0.
Step 2: Imine Formation 3. Cool the reaction to 0 °C. Add 1.1 equivalents of Cyclohexanecarboxaldehyde dropwise. 4. Stir for 1 hour at room temperature to allow the transient Schiff base (imine) to form.
Step 3: In-Process Control (IPC) - Validation Check 1 5. Self-Validation: Pull a 10 µL aliquot, dilute in Acetonitrile, and run a rapid LC-MS. You must observe the intermediate imine mass[M+H]⁺ at 228.27 m/z before proceeding. If absent, adjust pH to ensure the amine is not fully protonated.
Step 4: Reduction 6. Once the imine is confirmed, add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise to control the exothermic hydride transfer. 7. Stir at room temperature for 12 hours.
Step 5: Final Validation & Isolation 8. Self-Validation: Perform a final LC-MS check. The imine peak must be completely replaced by the product peak at 230.27 m/z [M+H]⁺ . 9. Quench the reaction with distilled water, concentrate under reduced pressure, and recrystallize the crude product from a water/ethanol gradient to achieve the target melting point of 209.8 °C[2].
Fig 1. Reductive amination workflow for N-(Cyclohexanemethyl) aspartic acid synthesis.
Pharmacological & Peptidomimetic Applications
The strategic value of CAS 14257-49-9 lies in its structural topology. N-alkylated amino acids are highly prized in drug discovery for two primary reasons ():
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Constrained Peptidomimetics: Incorporating this molecule into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) restricts the ϕ and ψ dihedral angles of the peptide backbone. The steric bulk of the cyclohexanemethyl group shields adjacent amide bonds from enzymatic cleavage (protease resistance) and can force the peptide into specific secondary structures, such as β -turns, which are critical for binding to flat protein surfaces.
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Receptor Modulation (e.g., NMDA): Native aspartic acid is an endogenous ligand for excitatory amino acid receptors. By introducing a large lipophilic anchor, N-(Cyclohexanemethyl) aspartic acid can shift the pharmacological profile from an agonist to a potential antagonist or allosteric modulator. The carboxylates anchor to the glutamate binding site, while the cyclohexyl ring exploits adjacent hydrophobic pockets in the receptor subunits.
Fig 2. Pharmacophore mapping and structural rationale for drug development applications.
Analytical Validation Standards
To ensure the scientific integrity of the synthesized or procured compound, the following analytical parameters must be met:
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¹H-NMR (400 MHz, D₂O/NaOD): Look for the disappearance of the aldehydic proton ( δ ~9.6 ppm). The defining features will be the multiplet corresponding to the cyclohexyl ring protons ( δ 0.8–1.8 ppm) and the doublet of the bridging methylene group ( δ ~2.4–2.6 ppm).
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HPLC Purity: Run on a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% TFA. The bulky hydrophobic group will result in a significantly longer retention time compared to native aspartic acid.
References
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NextSDS Chemical Substance Information. "N-(CYCLOHEXANEMETHYL) ASPARTIC ACID." NextSDS. URL:[Link]
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
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Aurelio, L., et al. "Synthetic preparation of N-methyl-alpha-amino acids." Chemical Reviews, 2004, 104(12), 5823-5846. URL:[Link]
